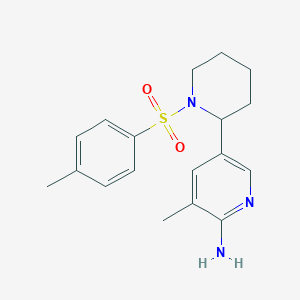![molecular formula C17H21N3O2S B11820747 (S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)
(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl-2-Amino-4-Isopropyl-4-Methyl-4H-pyrrolo[3,4-d]thiazol-5(6H)-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindungen zeichnen sich durch ihre Ringstrukturen aus, die mindestens ein Atom enthalten, das kein Kohlenstoff ist. Die einzigartige Struktur der Verbindung macht sie zu einem interessanten Gegenstand in verschiedenen Bereichen der wissenschaftlichen Forschung, darunter Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-Benzyl-2-Amino-4-Isopropyl-4-Methyl-4H-pyrrolo[3,4-d]thiazol-5(6H)-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Triethylamin .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren beinhalten. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft eine kontinuierliche Überwachung und Anpassung der Reaktionsparameter. Die Verwendung von Hochdruckreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie stellt die Produktion von hochwertigen Verbindungen sicher .
Chemische Reaktionsanalyse
Arten von Reaktionen
(S)-Benzyl-2-Amino-4-Isopropyl-4-Methyl-4H-pyrrolo[3,4-d]thiazol-5(6H)-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe im Molekül durch ein anderes.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene wie Chlor oder Brom in Gegenwart eines Katalysators.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen könnte. Substitutionsreaktionen führen oft zu halogenierten Derivaten .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl-2-Amino-4-Isopropyl-4-Methyl-4H-pyrrolo[3,4-d]thiazol-5(6H)-carboxylat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Krebs und Infektionskrankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (S)-Benzyl-2-Amino-4-Isopropyl-4-Methyl-4H-pyrrolo[3,4-d]thiazol-5(6H)-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es bestimmte Enzyme hemmen oder in zelluläre Prozesse eingreifen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Rezeptoren oder Enzyme zu binden und so deren Aktivität zu modulieren.
Wirkmechanismus
The mechanism of action of (S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3,4-Thiadiazol-Derivate: Diese Verbindungen teilen eine ähnliche heterocyclische Struktur und weisen vergleichbare biologische Aktivitäten auf.
Pyrazolo[3,4-d]pyrimidin-Derivate: Bekannt für ihre krebshemmenden Eigenschaften, sind diese Verbindungen strukturell verwandt und haben ähnliche Anwendungen.
Einzigartigkeit
Was (S)-Benzyl-2-Amino-4-Isopropyl-4-Methyl-4H-pyrrolo[3,4-d]thiazol-5(6H)-carboxylat auszeichnet, ist seine spezifische Anordnung von funktionellen Gruppen, die einzigartige chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, eine Vielzahl von chemischen Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C17H21N3O2S |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
benzyl (4S)-2-amino-4-methyl-4-propan-2-yl-6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C17H21N3O2S/c1-11(2)17(3)14-13(23-15(18)19-14)9-20(17)16(21)22-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H2,18,19)/t17-/m0/s1 |
InChI-Schlüssel |
PXNAWUUQRXGWTK-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)[C@]1(C2=C(CN1C(=O)OCC3=CC=CC=C3)SC(=N2)N)C |
Kanonische SMILES |
CC(C)C1(C2=C(CN1C(=O)OCC3=CC=CC=C3)SC(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(4-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11820665.png)
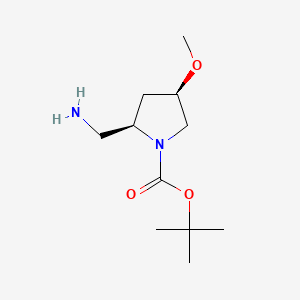
![[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B11820683.png)

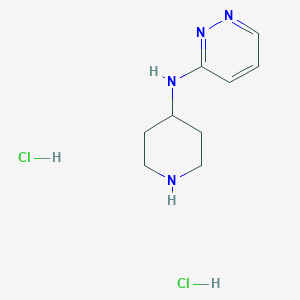

![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)

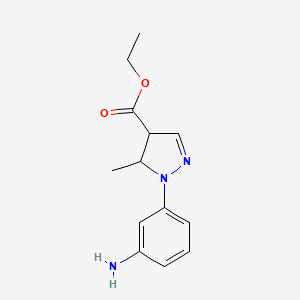

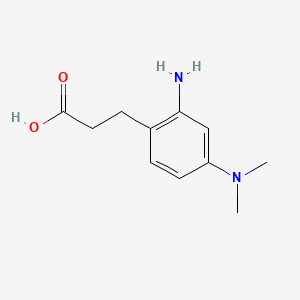
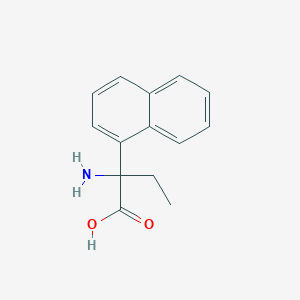
![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)
